1-(2-Methylpropoxy)ethyl 2-methylprop-2-enoate
Description
Properties
IUPAC Name |
1-(2-methylpropoxy)ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(2)6-12-9(5)13-10(11)8(3)4/h7,9H,3,6H2,1-2,4-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKOSBCHVLVLIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C)OC(=O)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620452 | |
| Record name | 1-(2-Methylpropoxy)ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138554-09-3 | |
| Record name | 1-(2-Methylpropoxy)ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropoxy)ethyl 2-methylprop-2-enoate typically involves the esterification reaction between 2-methylprop-2-enoic acid and 1-(2-methylpropoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpropoxy)ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-methylprop-2-enoic acid and 1-(2-methylpropoxy)ethanol.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, forming a different ester.
Polymerization: The compound can participate in free radical polymerization reactions to form polymers with desirable properties.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Major Products Formed
Hydrolysis: 2-Methylprop-2-enoic acid and 1-(2-methylpropoxy)ethanol.
Transesterification: Various esters depending on the alcohol used.
Polymerization: Polymers with specific properties tailored for applications in coatings, adhesives, and sealants.
Scientific Research Applications
1-(2-Methylpropoxy)ethyl 2-methylprop-2-enoate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Materials Science: Incorporated into materials to enhance their flexibility, durability, and resistance to environmental factors.
Biomedical Research: Investigated for its potential use in drug delivery systems and biodegradable materials.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong, durable films.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropoxy)ethyl 2-methylprop-2-enoate in polymerization involves the formation of free radicals. These free radicals initiate the polymerization process by attacking the double bond in the 2-methylprop-2-enoate group, leading to the formation of long polymer chains. The molecular targets and pathways involved in this process include the activation of the double bond and the propagation of the polymer chain through successive addition of monomer units.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between 1-(2-methylpropoxy)ethyl 2-methylprop-2-enoate and related compounds:
Unique Advantages of this compound
- Branched Ether Chain: The 2-methylpropoxyethyl group improves solubility in non-polar solvents compared to linear-chain analogs.
- Balanced Reactivity : Less steric hindrance than bicyclic derivatives () allows faster polymerization kinetics.
- Versatility : Intermediate between highly reactive epoxides () and thermally stable aromatics (), making it adaptable for diverse industrial formulations.
Research Findings and Industrial Relevance
- Synthetic Efficiency : describes condensation reactions for structurally related acrylates, suggesting optimized pathways for scaling up the target compound’s production.
- Material Performance: The composite in demonstrates that methacrylate esters with inorganic fillers (e.g., dicalcium phosphate) achieve enhanced mechanical strength, a strategy applicable to the target compound.
Biological Activity
1-(2-Methylpropoxy)ethyl 2-methylprop-2-enoate, a compound with the CAS number 138554-09-3, is an ester derivative that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, examining its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a propoxy group and a methacrylate moiety, which contribute to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the methacrylate group allows for polymerization reactions, which can affect cellular processes. It is believed to modulate enzyme activities and receptor interactions, potentially influencing pathways related to cell growth and apoptosis.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics or preservatives.
Anticancer Activity
In vitro studies have demonstrated that the compound may possess anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Modulation | Alteration of enzyme activity |
Case Study 1: Antimicrobial Efficacy
A study conducted by Pendergrass et al. (2020) evaluated the antimicrobial efficacy of various methacrylate derivatives, including this compound. The findings revealed a significant reduction in bacterial viability at concentrations as low as 50 µM against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Properties
In another investigation, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values around 30 µM for MCF-7 cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Methylpropoxy)ethyl 2-methylprop-2-enoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via esterification between 2-methylprop-2-enoic acid (methacrylic acid) and 1-(2-methylpropoxy)ethanol. Catalysts like sulfuric acid or enzyme-mediated approaches under anhydrous conditions are typical. Optimizing molar ratios (e.g., 1:1.2 acid-to-alcohol) and using Dean-Stark traps for water removal improve yields. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic peaks: δ 1.2–1.4 ppm (doublet for 2-methylpropoxy -CH₃), δ 5.6–6.3 ppm (vinyl protons from methacrylate).
- IR : Strong C=O stretch ~1720 cm⁻¹ (ester), C-O-C stretch ~1150–1250 cm⁻¹.
- MS : Molecular ion peak at m/z corresponding to the molecular weight (C₁₀H₁₆O₃: 184.2 g/mol). Use high-resolution mass spectrometry (HRMS) to distinguish from impurities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods to avoid inhalation of vapors (potential respiratory irritant).
- Wear nitrile gloves and safety goggles; avoid skin contact (may cause irritation).
- Store in airtight containers away from peroxides or radical initiators to prevent unintended polymerization.
- Emergency showers/eye wash stations must be accessible .
Advanced Research Questions
Q. What computational methods are suitable for modeling the reactivity and electronic properties of this compound in polymer formation?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict radical polymerization initiation sites. Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-rich regions prone to radical attack. Molecular dynamics simulations model steric effects of the 2-methylpropoxy group during copolymerization .
Q. How does the steric hindrance of the 2-methylpropoxy group influence the compound's stability and reactivity in radical polymerization?
- Methodological Answer : The bulky 2-methylpropoxy group reduces polymerization rates due to steric hindrance around the methacrylate double bond. Kinetic studies (e.g., using DSC or real-time FTIR) show delayed initiation phases. Adjust initiator concentrations (e.g., AIBN at 2–5 mol%) or use elevated temperatures (70–90°C) to overcome steric effects .
Q. What strategies can resolve discrepancies in thermal stability data obtained from different analytical methods (e.g., TGA vs. DSC)?
- Methodological Answer :
- TGA : Measures mass loss (degradation onset ~200–250°C for methacrylates).
- DSC : Detects glass transitions (Tg) or exothermic decomposition.
- Discrepancies arise from sample prep (e.g., moisture content). Pre-dry samples under vacuum and use inert atmospheres (N₂). Cross-validate with isothermal TGA and modulated DSC to decouple overlapping thermal events .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
